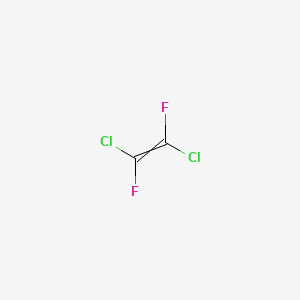

1,2-Dichloro-1,2-difluoroethene

描述

Research Significance within Halogenated Hydrocarbon Chemistry

The study of 1,2-dichloro-1,2-difluoroethene is of considerable importance within the broader field of halogenated hydrocarbon chemistry. These compounds serve as valuable precursors in the synthesis of other fluorinated molecules. For instance, the chlorine atoms in this compound can be removed through a reaction with hydrogen in the presence of a metal catalyst to produce 1,2-difluoroethylene (B154328), another important fluorinated monomer. beilstein-journals.org This reactivity highlights the utility of this compound as a building block in the creation of more complex fluorinated structures.

The presence of both chlorine and fluorine atoms on the ethene backbone imparts unique reactivity and stereochemical properties to the molecule. The interplay between these halogens influences the electronic nature and stability of the double bond. Notably, in 1,2-dihaloethylenes, the cis-isomer is often thermodynamically favored over the trans-isomer due to the decreasing atomic radius and increasing electronegativity of the halogen atoms from iodine to fluorine. beilstein-journals.org This "cis effect" is a topic of ongoing academic interest and is particularly pronounced in difluoroethylene. beilstein-journals.orgstackexchange.com

Furthermore, the study of such compounds contributes to a deeper understanding of the fundamental principles governing the behavior of halogenated alkenes, which are a cornerstone of organofluorine chemistry. nih.gov This knowledge is crucial for the development of new synthetic methodologies and for predicting the properties of novel halogenated materials.

Historical Trajectory of Academic Inquiry into Fluoro-chloroethenes

The academic exploration of fluoro-chloroethenes is intrinsically linked to the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine. nih.gov The initial synthesis of organofluorine compounds in the mid-19th century laid the groundwork for future investigations. nih.gov However, it was the demands of World War II, particularly the Manhattan Project's need for materials resistant to uranium hexafluoride, that spurred significant advancements in the field and the large-scale production of fluorine. nih.gov

The specific diastereomers of this compound were first co-isolated in 1965 through a combination of fractional melting and distillation. wikipedia.org This achievement marked a significant milestone in the ability to separate and characterize these closely related isomers.

The study of chloroethenes, in general, gained prominence due to their widespread use and subsequent environmental contamination. nih.govnih.gov While much of this research has focused on the biodegradation of compounds like vinyl chloride and cis-1,2-dichloroethene, it has contributed to a greater understanding of the environmental fate and reactivity of halogenated ethenes. nih.gov

The development of refrigerants also played a role in the investigation of fluoro-chloroethenes. The phasing out of chlorofluorocarbons (CFCs) due to their ozone-depleting properties led to the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as replacements. beilstein-journals.orglibretexts.orgwikipedia.org This transition necessitated a thorough understanding of the properties and synthesis of a wide range of halogenated hydrocarbons, including various fluoro-chloroethenes and their precursors. For example, 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b) has been studied as an intermediate in the production of HFC-134a and as a model compound for other potential CFC substitutes. wikipedia.orgnih.gov

Interactive Data Table: Properties of this compound Isomers

| Property | cis-1,2-Dichloro-1,2-difluoroethene | trans-1,2-Dichloro-1,2-difluoroethene |

| CAS Number | 311-81-9 wikipedia.org | 381-71-5 wikipedia.org |

| ASHRAE Number | R-1112c wikipedia.org | R-1112t wikipedia.org |

| Melting Point | -119.6 °C (-183.3 °F) wikipedia.org | -93.3 °C (-135.9 °F) wikipedia.org |

| IUPAC Name | (Z)-1,2-dichloro-1,2-difluoroethene wikipedia.org | (E)-1,2-dichloro-1,2-difluoroethene wikipedia.orgnih.gov |

| Molecular Formula | C2Cl2F2 wikipedia.orgnih.gov | C2Cl2F2 wikipedia.orgnih.gov |

| Molar Mass | 132.92 g·mol−1 wikipedia.org | 132.92 g·mol−1 wikipedia.org |

Structure

3D Structure

属性

分子式 |

C2Cl2F2 |

|---|---|

分子量 |

132.92 g/mol |

IUPAC 名称 |

1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6 |

InChI 键 |

UPVJEODAZWTJKZ-UHFFFAOYSA-N |

SMILES |

C(=C(F)Cl)(F)Cl |

规范 SMILES |

C(=C(F)Cl)(F)Cl |

物理描述 |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for 1,2 Dichloro 1,2 Difluoroethene

Dehalogenation Reactions for 1,2-Dichloro-1,2-difluoroethene Synthesis

Dehalogenation reactions, specifically the removal of chlorine atoms from a saturated ethane backbone, represent a principal and well-documented strategy for synthesizing this compound.

The most common preparative route to this compound is the reductive dehalogenation (specifically, dechlorination) of 1,1,2,2-tetrachloro-1,2-difluoroethane (CCl₂FCCl₂F), also known as CFC-112. wikipedia.orgnih.govnist.gov This process involves the vicinal elimination of two chlorine atoms to form a carbon-carbon double bond.

The reaction is typically carried out using a reducing agent, with zinc powder being the most frequently cited metal for this transformation. google.com The process involves reacting 1,1,2,2-tetrachloro-1,2-difluoroethane with zinc powder in a suitable solvent, such as ethanol or isopropyl alcohol. google.com A patent details a specific method where 1,1,2,2-tetrachloro-1,2-difluoroethane is added dropwise to a suspension of activated zinc powder in isopropyl alcohol at an elevated temperature. This procedure results in a high yield of the desired product.

A detailed example of this synthetic protocol is outlined in the table below.

| Parameter | Value |

|---|---|

| Starting Material | 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) |

| Reagent | Zinc Powder (activated) |

| Solvent | Isopropyl Alcohol |

| Temperature | 75 - 80 °C |

| Reaction Time | 1 hour (post-addition) |

| Product Yield | 92% |

Another patent corroborates this methodology, describing a synthetic process where tetra-chlorodifluoroethane (R112) as the raw material undergoes a dechlorination reaction with zinc powder in the presence of ethanol to generate the target difluoro-dichloroethene. google.com

Dehydrochlorination Pathways to this compound

Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene, is a fundamental reaction in organic synthesis. However, for the synthesis of this compound, this pathway is not prominently documented in the reviewed literature. Plausible precursors for such a reaction would include isomers of trichlorodifluoroethane (C₂HCl₃F₂).

While direct evidence for the synthesis of the 1,2-dichloro isomer via this route is scarce, a related process is used for its structural isomer. The compound 1,1-dichloro-2,2-difluoroethylene (B1203012) can be prepared by the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane using reagents like sodium hydroxide or potassium hydroxide in aqueous methanol (B129727). orgsyn.org This established synthesis for an isomer suggests the chemical feasibility of dehydrochlorination in similar systems, though specific applications for the production of this compound are not readily found.

Direct Fluorination and Other Halogenation Routes

The synthesis of this compound via direct fluorination of a chlorinated ethene precursor or chlorination of a fluorinated ethene precursor is not a commonly reported method. Halogenation reactions involving alkenes typically proceed via an addition mechanism, where the halogen atoms add across the double bond, resulting in a saturated haloalkane rather than a substitution product on the double bond itself.

For instance, the reaction of 1,2-dichloroethylene with hydrogen fluoride (B91410) in the presence of transition metal catalysts is reported to form 1,2-difluoroethylene (B154328), not this compound. beilstein-journals.orgbeilstein-journals.org Similarly, processes have been patented for the preparation of 1,1-difluoro-1,2,2-trichloroethane (a precursor to the isomer of the target compound) by reacting tetrachloroethylene with hydrogen fluoride in the presence of a catalyst. google.com These examples involve the addition of fluorine and/or hydrogen to a carbon backbone, rather than a direct halogenation pathway to produce the unsaturated this compound.

Catalytic Synthesis Strategies

While the widely used zinc-mediated dechlorination is a stoichiometric reaction, catalytic methods are central to the production of the necessary precursors. The key starting material, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112), can be synthesized through a catalytic process. wikipedia.org This involves the reaction of hexachloroethane or tetrachloroethane with hydrogen fluoride and chlorine over a catalyst, such as aluminium fluoride, at high temperatures. wikipedia.org

Although direct catalytic routes from the precursor to the final ethene product are not extensively detailed, catalytic strategies are employed in related syntheses. For example, the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane to produce the isomeric 1,1-dichloro-2,2-difluoroethylene can be achieved by passing the reactant over active carbon containing barium chloride or strontium chloride. orgsyn.org

Furthermore, patent literature describes the catalytic hydrogenation of 1,2-dichloro-difluoro-ethylene to produce 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene. google.com While this is a reaction of the target compound rather than a synthesis of it, it demonstrates that the chlorine atoms on the double bond are susceptible to catalytic modification, typically using a palladium catalyst. google.com

Isomerism and Molecular Structure of 1,2 Dichloro 1,2 Difluoroethene

Geometric Isomerism: Cis- and Trans-1,2-Dichloro-1,2-difluoroethene

Due to the restricted rotation around the carbon-carbon double bond, 1,2-dichloro-1,2-difluoroethene exists as two distinct geometric isomers, also known as diastereomers. These isomers are designated based on the relative positions of the substituent atoms (chlorine and fluorine) attached to the double-bonded carbons.

The two isomers are:

cis-1,2-Dichloro-1,2-difluoroethene : In this isomer, similar substituents are located on the same side of the double bond.

trans-1,2-Dichloro-1,2-difluoroethene : In this configuration, similar substituents are positioned on opposite sides of the double bond.

These isomers are distinct compounds with unique physical properties. nih.gov They were first co-isolated in 1965 through a combination of fractional melting and distillation. nih.gov Commercially, they are often available only as a mixture. nih.gov

Stereochemical Formulas and Representations

The three-dimensional arrangement of atoms in the cis- and trans- isomers can be represented using various chemical notation systems that unambiguously define their stereochemistry.

(Z)-1,2-dichloro-1,2-difluoroethene : The "(Z)" designation comes from the German word zusammen, meaning "together," indicating that the higher-priority substituents (chlorine atoms in this case, based on atomic number) are on the same side of the double bond.

(E)-1,2-dichloro-1,2-difluoroethene : The "(E)" designation is from the German entgegen, meaning "opposite," signifying that the higher-priority substituents are on opposite sides of the double bond.

These structures can also be represented using other standard chemical identifiers that capture their stereoisomeric nature.

Isomerization Mechanisms and Equilibrium Studies

The conversion between cis- and trans- isomers of this compound, known as isomerization, does not occur spontaneously under normal conditions due to the high energy barrier for rotation around the double bond. However, this conversion can be induced by external energy sources or facilitated by catalysts.

Many ethylenic systems are known to undergo photoisomerization when exposed to ultraviolet (UV) light. nih.gov For 1,2-dihaloethenes, this process involves the absorption of a photon, which excites the molecule from its ground electronic state (S₀) to an excited state (S₁). In the excited state, the carbon-carbon bond loses much of its double-bond character, allowing for rotation around the central C-C axis. As the molecule relaxes and returns to the ground state, it can form either the cis- or trans- isomer, leading to a photostationary state, which is a mixture of the two isomers.

The isomerization between cis- and trans- isomers can be accelerated by catalysts, with iodine being a common example for alkenes. nih.gov The mechanism for iodine-catalyzed isomerization proceeds through a radical pathway:

Initiation : Molecular iodine (I₂) is dissociated into iodine radicals (I•), often initiated by light or heat.

Addition : An iodine radical adds to one of the carbon atoms of the double bond. This addition breaks the pi (π) bond, forming a single C-C sigma (σ) bond and a temporary iodo-substituted radical intermediate.

Rotation : With the π-bond broken, free rotation can occur around the C-C single bond.

Elimination : The iodine radical is eliminated from the intermediate, reforming the double bond. Depending on the conformation at the moment of elimination, either the cis- or trans- isomer is formed.

This catalytic cycle allows the isomers to interconvert until a thermodynamic equilibrium is reached.

Relative Stability of Isomers: Theoretical and Experimental Determination

For most 1,2-disubstituted alkenes, the trans- isomer is generally more stable than the cis- isomer due to reduced steric hindrance between the substituents. However, in many 1,2-dihaloethenes, including 1,2-dichloroethene and 1,2-difluoroethylene (B154328), the opposite is true; the cis- isomer is thermodynamically more stable. nih.govacs.organl.gov This phenomenon is often referred to as the "cis effect."

Theoretical and experimental studies on related dihaloethenes provide insight into the stability of this compound isomers. For instance, cis-1,2-dichloroethene is more stable than its trans counterpart by approximately 0.4 kcal/mol, while cis-1,2-difluoroethylene is more stable by about 0.9 kcal/mol. acs.organl.gov

Several theoretical explanations have been proposed for this enhanced stability of the cis- isomer in dihaloethenes:

Molecular Orbital (MO) Theory : A more advanced explanation involves molecular orbital interactions. It has been proposed that the "cis effect" is due to an unfavorable conjugation effect that is more pronounced in the trans isomer. The interaction between the filled halogen lone pair orbitals and the filled C=C π orbital is destabilizing. This destabilization is greater in the trans form where delocalization is more significant, thus making the cis form relatively more stable. wikipedia.org Another MO-based argument points to a stabilizing interaction between the filled C-H σ bond and the empty C-Cl σ* antibonding orbital, which is geometrically more favorable in the cis isomer. wikipedia.org

Computational studies using ab initio methods have confirmed that for both 1,2-difluoroethene (B157984) and 1,2-dichloroethene, the cis isomer is energetically more stable than the trans isomer. nih.govnih.gov These theoretical calculations align with experimental thermodynamic data.

Spectroscopic Characterization Techniques for 1,2 Dichloro 1,2 Difluoroethene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structural details of 1,2-dichloro-1,2-difluoroethene. By analyzing the spectra from different nuclei, a comprehensive picture of the molecule's connectivity and stereochemistry can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Due to the absence of hydrogen atoms in the molecular structure of this compound (C₂Cl₂F₂), a standard ¹H NMR spectrum will not show any signals. The molecule consists of carbon, chlorine, and fluorine atoms, and therefore, techniques that probe these nuclei are required for its characterization.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In the ¹³C NMR spectrum of this compound, the chemical shifts are influenced by the electronegative chlorine and fluorine atoms attached to the carbon atoms of the double bond. The symmetry of the molecule plays a crucial role in determining the number of signals observed. For the cis and trans isomers, the two carbon atoms are chemically equivalent due to the plane of symmetry in the cis isomer and the center of inversion in the trans isomer. This results in a single resonance peak for each isomer in the proton-decoupled ¹³C NMR spectrum.

The presence of fluorine atoms leads to carbon-fluorine coupling (¹J(C,F)), which can split the carbon signal into a doublet. The magnitude of this coupling constant provides valuable structural information.

| Isomer | Chemical Shift (δ) ppm | Coupling Constant (J) |

| cis-1,2-Dichloro-1,2-difluoroethene | Not explicitly found in search results | Not explicitly found in search results |

| trans-1,2-Dichloro-1,2-difluoroethene | Not explicitly found in search results | Not explicitly found in search results |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Characteristics

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.orgaiinmr.com The chemical shifts in ¹⁹F NMR are spread over a wide range, which often leads to well-resolved spectra. wikipedia.orghuji.ac.il

For this compound, the chemical environment of the fluorine atoms differs between the cis and trans isomers, resulting in distinct chemical shifts. A larger fluorine-fluorine coupling constant is generally observed for the trans isomer compared to the cis isomer, which aids in their differentiation. acs.org

| Isomer | ¹⁹F Chemical Shift (δ) ppm | F-F Coupling Constant (J_FF) |

| cis-1,2-Dichloro-1,2-difluoroethene | Not explicitly found in search results | Not explicitly found in search results |

| trans-1,2-Dichloro-1,2-difluoroethene | Not explicitly found in search results | Larger than the cis isomer acs.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the fundamental vibrational modes of this compound.

Analysis of Fundamental Vibrational Modes

A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). For this compound (N=6), there are 3(6) - 6 = 12 fundamental vibrational modes. These modes can be categorized based on their symmetry and whether they are active in the IR and/or Raman spectra. The activity of these modes is governed by the selection rules determined by the molecule's point group. The cis isomer belongs to the C₂ᵥ point group, while the trans isomer belongs to the C₂ₕ point group. acs.org

A complete assignment of the fundamental vibrations for both the cis and trans isomers has been established. acs.org For the cis isomer, some uncertainty has been noted regarding the assignment of the two a₂ modes. acs.org

Interpretation of Vibrational Spectra

The infrared and Raman spectra of both the cis and trans isomers of this compound have been obtained and analyzed. acs.orgoberlin.eduacs.org The interpretation of these spectra allows for the identification of characteristic bond stretches and bends.

Key vibrational frequencies observed in the spectra include those associated with the C=C stretching, C-Cl stretching, and C-F stretching modes. The positions of these bands differ between the two isomers due to their different symmetries and steric interactions. For instance, in the Raman spectrum of the trans isomer, polarized bands are expected and observed at specific wavenumbers. acs.org

The following table summarizes the assigned fundamental vibrational frequencies for the cis and trans isomers of this compound.

| Vibrational Mode | cis-1,2-Dichloro-1,2-difluoroethene (cm⁻¹) | trans-1,2-Dichloro-1,2-difluoroethene (cm⁻¹) |

| C=C Stretch | Not explicitly found in search results | Not explicitly found in search results |

| C-F Stretch | Not explicitly found in search results | Not explicitly found in search results |

| C-Cl Stretch | Not explicitly found in search results | Not explicitly found in search results |

| Bending/Deformation Modes | Not explicitly found in search results | Not explicitly found in search results |

Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a crucial tool for its identification and the characterization of its isomers. nih.govspectrabase.com

Upon introduction into the mass spectrometer, molecules of this compound are typically ionized by a high-energy beam of electrons, a process known as electron ionization (EI). This process is energetic enough to not only form a molecular ion (M⁺˙), which corresponds to the intact molecule with one electron removed, but also to cause the molecular ion to fragment into smaller, charged species. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, creating a unique fragmentation pattern that acts as a molecular fingerprint.

The molecular weight of this compound (C₂Cl₂F₂) is approximately 132.92 g/mol . nih.gov However, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a natural abundance ratio of roughly 3:1) results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. docbrown.infolibretexts.org This means the molecular ion peak will appear as a cluster of peaks, with the most intense peak (M) corresponding to the ion with two ³⁵Cl atoms, a significant peak at M+2 corresponding to the ion with one ³⁵Cl and one ³⁷Cl atom, and a smaller peak at M+4 for the ion with two ³⁷Cl atoms.

While specific, publicly available mass spectral data for this compound is limited, the fragmentation pattern can be predicted based on the known behavior of halogenated alkenes. The fragmentation of the molecular ion is expected to proceed through the cleavage of the carbon-carbon and carbon-halogen bonds.

Expected Fragmentation Pathways:

Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (Cl•) from the molecular ion. This would result in a fragment ion of the type [C₂Cl F₂]⁺. Due to the isotopic abundance of chlorine, this fragment would also appear as a pair of peaks separated by two m/z units.

Loss of a Fluorine Atom: Cleavage of a C-F bond, which is generally stronger than a C-Cl bond, can also occur, leading to the formation of a [C₂Cl₂F]⁺ fragment.

Cleavage of the Carbon-Carbon Double Bond: The C=C bond can also rupture, leading to smaller fragment ions.

Rearrangements: Rearrangement reactions prior to or during fragmentation are also possible, leading to the formation of unexpected fragment ions.

The relative abundance of the various fragment ions provides valuable information for the structural elucidation of the different isomers (cis and trans) of this compound. While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of certain fragment ions can sometimes be used for their differentiation.

Illustrative Data Table of Predicted Fragments:

| Predicted Fragment Ion | Formula | Theoretical m/z | Notes |

| Molecular Ion | [C₂³⁵Cl₂F₂]⁺˙ | 132 | The presence of ³⁷Cl will produce M+2 and M+4 peaks. |

| Loss of Chlorine | [C₂³⁵ClF₂]⁺ | 97 | Will show an isotopic peak at m/z 99. |

| Loss of Fluorine | [C₂³⁵Cl₂F]⁺ | 113 | Will show an isotopic peak at m/z 115. |

| Dichlorofluoromethyl Cation | [C³⁵Cl₂F]⁺ | 101 | Will show isotopic peaks at m/z 103 and 105. |

| Chlorodifluoromethyl Cation | [C³⁵ClF₂]⁺ | 82 | Will show an isotopic peak at m/z 84. |

| Dichloromethyl Cation | [CH³⁵Cl₂]⁺ | 83 | Will show isotopic peaks at m/z 85 and 87. |

| Chlorofluoromethyl Cation | [CHF³⁵Cl]⁺ | 67 | Will show an isotopic peak at m/z 69. |

| Difluoromethyl Cation | [CHF₂]⁺ | 51 | |

| Chlorofluorocarbene Radical Cation | [CClF]⁺˙ | 66 | Will show an isotopic peak at m/z 68. |

It is important to note that the actual mass spectrum may show variations in the fragmentation pattern and relative abundances depending on the specific isomer and the instrumental conditions used for analysis. Databases such as those maintained by Wiley (SpectraBase) and the National Institute of Standards and Technology (NIST) contain curated mass spectra that can be used for definitive identification. nih.govnist.gov

Computational Chemistry and Quantum Mechanical Investigations of 1,2 Dichloro 1,2 Difluoroethene

Ab Initio Calculations for Electronic Structure and Geometry Optimization

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are fundamental in determining the electronic structure and optimizing the geometry of 1,2-dichloro-1,2-difluoroethene. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for understanding the molecule's fundamental properties.

Systematic ab initio studies on related dihaloethylenes, such as 1,2-difluoroethylene (B154328) and 1,2-dichloroethylene, have been performed to analyze the influence of basis sets and electron correlation on the calculated energy differences between cis and trans isomers. scielo.br For instance, calculations at the MP2 level with various basis sets have been used to investigate the relative stabilities of these isomers. scielo.br The choice of basis set, from smaller sets like 4-21G to larger, more flexible ones like 6-311+G(d,p), significantly impacts the accuracy of the calculated geometries and energies. scielo.brdtic.mil

For the related molecule 1,2-dichloroethane, ab initio calculations at the MP4(SDQ) level with a D95** basis set have been used to characterize the trans and gauche isomers, providing detailed information on molecular geometry, torsional potentials, and harmonic frequencies. researchgate.net Although this molecule is saturated, the computational approaches are directly transferable to the study of this compound.

The optimized geometries of the cis and trans isomers of 1,2-dichloroethene and 1,2-difluoroethene (B157984) have been determined using ab initio gradient geometry refinements with basis sets like 4-21G and 5-31G. dtic.mil These studies show excellent agreement with experimental data and reveal clear trends in bond lengths and angles upon substitution. dtic.mil For example, the C=C bond length and the C-C-X (where X is a halogen) bond angles are sensitive to the nature and position of the halogen substituents.

Table 1: Comparison of Calculated Geometrical Parameters for Cis- and Trans-1,2-Dihaloethenes

| Molecule | Isomer | Method/Basis Set | C=C Bond Length (Å) | C-X Bond Length (Å) | C-C-X Angle (°) |

|---|---|---|---|---|---|

| 1,2-Dichloroethene | cis | ab initio/4-21G | 1.337 | 1.717 | 124.0 |

| 1,2-Dichloroethene | trans | ab initio/4-21G | 1.333 | 1.725 | 120.9 |

| 1,2-Difluoroethene | cis | ab initio/4-21G | 1.328 | 1.345 | 123.6 |

| 1,2-Difluoroethene | trans | ab initio/4-21G | 1.325 | 1.348 | 121.7 |

This table presents ab initio calculated geometrical parameters for related dihaloethene molecules, illustrating the impact of isomerism and halogen substitution. Data adapted from Shafer, L., & Ewbank, J. D. (1983). dtic.mil

Density Functional Theory (DFT) Applications in Energetic and Spectroscopic Predictions

Density Functional Theory (DFT) has become a widely used method for studying molecules like this compound due to its favorable balance of computational cost and accuracy. DFT methods, which approximate the complex many-electron wavefunction with the simpler electron density, are particularly effective for predicting energetic and spectroscopic properties.

Various DFT functionals, such as B3LYP, are commonly employed to calculate the thermodynamic properties of halogenated hydrocarbons. For the related 1,2-dihaloethanes, DFT calculations have been used to determine free energies, entropies, and heat capacities as a function of temperature. nih.gov These calculations are crucial for understanding the stability and reactivity of these compounds under different conditions.

DFT is also a powerful tool for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) is frequently used to calculate electronic excitation energies and simulate UV-Vis absorption spectra. arxiv.orgscirp.org For accurate spectroscopic predictions, the choice of functional and basis set is critical. olemiss.edu For instance, studies on various organic molecules have shown that with appropriate electronic descriptors derived from low-cost DFT methods, it is possible to predict absorption spectra with high accuracy. arxiv.org

The vibrational frequencies of this compound can also be computed using DFT. These calculations provide the harmonic frequencies, which can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. Anharmonic corrections can also be applied to improve the accuracy of the predicted frequencies. researchgate.net

Table 2: Calculated Energy Differences (ΔE) between Cis and Trans Isomers of 1,2-Dihaloethylenes using different computational methods.

| Molecule | Method/Basis Set | ΔE (kcal/mol) (E_cis - E_trans) |

|---|---|---|

| 1,2-Difluoroethylene | MP2/6-31G | -0.30 |

| 1,2-Difluoroethylene | MP2/6-31G | 0.31 |

| 1,2-Dichloroethylene | RHF/4-21G | -0.89 |

| 1,2-Dichloroethylene | RHF/6-31G | -0.46 |

This table showcases the calculated energy differences between cis and trans isomers for related dihaloethylenes, highlighting the sensitivity of the results to the level of theory and basis set. A negative value indicates the cis isomer is more stable. Data adapted from a study on dihaloethylene stabilities. scielo.br

Advanced Theoretical Models: Composite Schemes and Hybrid Approaches

To achieve higher accuracy in energetic predictions, advanced theoretical models such as composite schemes and double-hybrid DFT methods are employed. Composite methods, like the Gaussian-n (Gn) or Weizmann-n (Wn) theories, combine calculations at different levels of theory and with various basis sets to extrapolate to a result that approaches the exact solution of the Schrödinger equation. These methods are considered the "gold standard" for thermochemical calculations. olemiss.edu

Double-hybrid DFT (DH-DFT) functionals represent a significant advancement over standard DFT methods. q-chem.com They incorporate a portion of non-local electron correlation energy from second-order Møller-Plesset perturbation theory (MP2) into the DFT calculation. q-chem.com This approach often leads to a substantial improvement in the accuracy of calculated thermochemistry, reaction barriers, and non-covalent interaction energies. q-chem.com Functionals like XYG3 are examples of double-hybrid methods that have shown excellent performance. q-chem.com

Long-range corrected (LRC) DFT functionals are another important class of hybrid approaches. anu.edu.au These functionals are designed to correct the long-range behavior of standard DFT exchange functionals, which are known to have self-interaction errors. LRC-DFT methods, such as CAM-B3LYP and ωB97X, provide more accurate descriptions of charge-transfer excitations, Rydberg states, and non-covalent interactions, which are often poorly described by traditional DFT functionals. anu.edu.au

While specific applications of these advanced models to this compound are not widely documented, their use in studying related halogenated compounds demonstrates their potential for providing highly accurate and reliable data for this molecule.

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces (PES). This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of the transition state. wikipedia.orgutdallas.eduyoutube.comlibretexts.org

For reactions involving this compound, such as addition or elimination reactions, computational methods can be used to identify the transition state structures. For example, in the study of hydrogen halide elimination from ethyl halides, ab initio and DFT methods have been used to locate the transition states and calculate the activation barriers. acs.org The geometry of the transition state reveals the concerted or stepwise nature of the reaction mechanism.

The reaction of the related 1,1-dichloro-2,2-difluoroethylene (B1203012) with Grignard reagents has been studied, providing evidence for radical reaction pathways. acs.org Computational analysis of such reactions would involve identifying the key intermediates and transition states along the radical pathway. Similarly, the cycloaddition reactions of dienes with 1,1-dichloro-2,2-difluoroethylene have been investigated, where computational studies can help to understand the stereoselectivity and regioselectivity of the reaction. acs.org

Vibrational frequency analysis is a critical step in transition state characterization. A true transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. utdallas.edu The value of this imaginary frequency is related to the curvature of the PES at the saddle point.

Molecular Orbital Theory and Electron Delocalization Effects

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and bonding in molecules like this compound. The interaction of atomic orbitals to form bonding and antibonding molecular orbitals determines the distribution of electron density and the nature of the chemical bonds.

In substituted ethenes, the presence of electronegative substituents like chlorine and fluorine significantly influences the energies and compositions of the π and π* molecular orbitals of the C=C double bond. These substituents can withdraw electron density through inductive effects and can also participate in resonance, or electron delocalization, through the overlap of their lone pair orbitals with the π system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining the reactivity of a molecule. The energy of the HOMO is related to the ionization potential and the molecule's ability to act as an electron donor, while the LUMO energy is related to the electron affinity and its ability to act as an electron acceptor. semanticscholar.org The HOMO-LUMO gap is an indicator of the molecule's chemical stability and electronic excitability. semanticscholar.org

Solvation Effects in Computational Modeling

The properties and reactivity of a molecule can be significantly altered by its environment, particularly in a solvent. Computational models of solvation are essential for accurately predicting the behavior of this compound in solution.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the bulk effects of the solvent. nih.gov In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the solvated system. nih.gov

The geometric consequences of electron delocalization have been studied for molecules in aqueous solution using the PCM model. nih.gov It has been found that solvent interactions can slightly increase resonance conjugations, leading to small changes in bond lengths. nih.gov For this compound, solvation is expected to influence the relative energies of its isomers and its conformational flexibility.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. However, these models are computationally more demanding. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational cost.

The choice of solvation model can have a significant impact on the predicted properties. For example, in the study of spectroscopic properties in solution, it is crucial to account for solvatochromic shifts, which are the changes in absorption or emission spectra due to the solvent. scirp.org

Reactivity and Reaction Dynamics of 1,2 Dichloro 1,2 Difluoroethene

Radical Reactions

Radical reactions of 1,2-dichloro-1,2-difluoroethene are significant, particularly in atmospheric chemistry and synthetic applications. These reactions are often initiated by ultraviolet (UV) light or the presence of radical initiators.

Kinetics and Mechanisms with Halogen Atoms (e.g., Chlorine Atoms)

The gas-phase reaction of this compound with chlorine atoms has been studied to understand its atmospheric fate. The reaction proceeds via the addition of a chlorine atom to the double bond, forming a chloroalkyl radical intermediate. This intermediate can then undergo further reactions, such as reaction with oxygen in the atmosphere.

A study on the relative rate of reaction of chlorine atoms with a series of halogenated ethenes provided a rate coefficient for 1,2-dichloro-1,2-difluoroethylene. The rate coefficient for the reaction of Cl atoms with CFCl=CFCl was determined to be (6.5 ± 1.0) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 293 ± 2 K. In the presence of oxygen, the oxidation of CFClCFCl initiated by chlorine atoms leads to the formation of dichlorofluoroacetyl fluoride (B91410) (CCl₂FCFO) as a significant product.

Table 1: Rate Coefficient for the Reaction of Chlorine Atoms with this compound

| Reactant | Rate Coefficient (k) at 293 ± 2 K (cm³ molecule⁻¹ s⁻¹) |

| CFCl=CFCl | (6.5 ± 1.0) x 10⁻¹¹ |

Photochemical Radical Processes (e.g., Photochlorination)

The photochemical chlorination of this compound in the gas phase has been investigated. This process involves the photolytic dissociation of chlorine molecules (Cl₂) into chlorine atoms by UV light, which then initiate a radical chain reaction. The chlorine atoms add to the double bond of the ethene, leading to the formation of 1,2,2-trichloro-1,2-difluoroethyl radical. This radical can then react with another chlorine molecule to yield the final product, 1,1,2-trichloro-1,2,2-trifluoroethane, and regenerate a chlorine atom, thus propagating the chain. The kinetics and mechanism of this gas-phase photochlorination have been a subject of study.

Electrophilic Reaction Mechanisms

The π-bond of an alkene is typically electron-rich and susceptible to attack by electrophiles. However, in this compound, the strong electron-withdrawing effects of the chlorine and fluorine atoms reduce the electron density of the double bond. This deactivation makes electrophilic addition reactions less favorable compared to non-halogenated alkenes. Nevertheless, under forcing conditions or with strong electrophiles, electrophilic attack is still possible. The mechanism would involve the initial attack of an electrophile on the double bond to form a carbocationic intermediate. The stability of this carbocation would be influenced by the halogen substituents. The subsequent attack of a nucleophile on the carbocation would complete the addition reaction.

Addition Reactions (e.g., with SF₅Br, PCl₃/O₂, trichlorofluoromethane)

This compound can undergo various addition reactions across its double bond.

Reaction with SF₅Br: The closely related 1,2-difluoroethylene (B154328) reacts readily with sulfur bromide pentafluoride (SF₅Br). This reaction can proceed in the presence or absence of light, yielding a mixture of erythro- and threo-isomeric addition products. Higher conversion and product yields are observed under light irradiation, suggesting a radical mechanism. A similar reactivity can be expected for this compound.

Reaction with PCl₃/O₂: The reaction of 1,2-difluoroethylene with phosphorus trichloride and oxygen gives a mixture of products, including phosphoric and phosphonic dichlorides. This suggests a complex radical-mediated addition and oxidation process. It is plausible that this compound would undergo a similar reaction.

Reaction with Trichlorofluoromethane: The addition of trichlorofluoromethane (CFC-11) to 1,2-difluoroethylene in the presence of aluminum chloride under pressure has been described as an electrophilic reaction. This reaction yields two products in a 3:1 ratio, albeit in a very low yield of 0.4%. youtube.com

Cycloaddition Reactions (e.g., photochemical [2+2] and [2+4] Cycloadditions)

Cycloaddition reactions provide a powerful tool for the synthesis of cyclic compounds. This compound, as an alkene, can participate in such reactions.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions involve the reaction of two double bonds under the influence of light to form a four-membered ring. These reactions are synthetically useful for constructing cyclobutane derivatives. While specific examples involving this compound are not detailed in the provided search results, its structural isomer, 1,1-dichloro-2,2-difluoroethylene (B1203012), has been shown to undergo thermal [2+2] cycloaddition with dienes. This suggests that this compound would also be a viable substrate for photochemical [2+2] cycloadditions with other alkenes.

[2+4] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The chlorine and fluorine atoms on this compound act as electron-withdrawing groups, which should increase its reactivity as a dienophile in Diels-Alder reactions. A study on the competitive 1,2 and 1,4 cycloaddition of 1,1-dichloro-2,2-difluoroethylene to butadiene provides evidence for the participation of dichlorodifluoroethenes in cycloaddition reactions.

Dehalogenation and Dehydrohalogenation Pathways

Dehalogenation and dehydrohalogenation are important degradation pathways for halogenated hydrocarbons. While specific studies detailing all aspects of these pathways for this compound are limited, general principles of reactivity for analogous compounds provide valuable insights.

Dehalogenation:

The removal of halogen atoms from this compound has been demonstrated as a viable synthetic route to other fluorinated compounds. Specifically, the chlorine atoms can be removed through the action of hydrogen in the presence of a metal catalyst. beilstein-journals.org This process, known as hydrodechlorination, yields 1,2-difluoroethylene. A variety of metal catalysts are effective for this transformation, including palladium, platinum, rhodium, ruthenium, iridium, and others. beilstein-journals.org

The general reaction can be represented as:

CClF=CClF + H₂ --(Catalyst)--> CHF=CHF + 2HCl

This catalytic dehalogenation is a significant pathway for the conversion of this compound into less halogenated and potentially more valuable chemical intermediates.

Dehydrohalogenation:

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. In the case of this compound, which lacks hydrogen atoms, direct dehydrohalogenation is not possible. However, understanding the dehydrohalogenation of structurally related compounds, such as vicinal dihalides, can provide context for its potential reactivity if it were to be, for example, hydrogenated first.

Dehydrohalogenation reactions are typically promoted by bases or can be induced thermally. wikipedia.org For vicinal dihalides, treatment with a strong base can lead to the formation of an alkene. unacademy.comyoutube.com The reaction proceeds via an E2 (elimination, bimolecular) mechanism where a base abstracts a proton, and a halide is simultaneously expelled.

While no direct dehydrohalogenation pathways exist for this compound itself, if it were to undergo addition reactions that introduce hydrogen, the resulting saturated haloalkane could then be subject to dehydrohalogenation to form various unsaturated products.

Kinetics and Rate Coefficient Measurements

The atmospheric fate and environmental impact of this compound are largely determined by its reaction kinetics with atmospheric oxidants, such as the hydroxyl radical (OH), chlorine atoms (Cl), and ozone (O₃).

Reaction with Chlorine Atoms:

The rate coefficient for the reaction of atomic chlorine with a mixture of (E/Z)-1,2-dichloro-1,2-difluoroethene has been measured. At 293 ± 2 K, the rate coefficient, k₂, was determined to be (6.5 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net This relatively fast reaction rate suggests that reaction with chlorine atoms could be a significant atmospheric sink for this compound in environments where chlorine atom concentrations are elevated, such as marine boundary layers or areas with industrial chlorine emissions.

The subsequent chemistry in the presence of oxygen leads to the formation of oxygenated products. For the reaction of Cl with CFCl=CFCl, dichlorofluoroacetyl fluoride (CCl₂FCFO) has been observed as a product. nih.gov

Reaction with Hydroxyl Radicals (OH):

Interactive Data Table: Rate Coefficient for the Reaction of Cl with (E/Z)-CFCl=CFCl

| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| (E/Z)-CFCl=CFCl | 293 ± 2 | (6.5 ± 1.0) × 10⁻¹¹ | nih.govresearchgate.net |

Environmental Transformation Mechanisms of 1,2 Dichloro 1,2 Difluoroethene in Atmospheric Chemistry

Abiotic Transformation Pathways and Product Formation

The atmospheric degradation of 1,2-dichloro-1,2-difluoroethene leads to the formation of a variety of transformation products. The initial addition of the OH radical to the double bond results in the formation of a haloalkyl radical. In the presence of oxygen (O₂), this radical rapidly forms a peroxy radical (RO₂). The subsequent reactions of this peroxy radical determine the final product distribution.

Based on studies of similar compounds, the atmospheric oxidation of this compound is expected to produce smaller, oxygenated species. In the degradation of chlorotrifluoroethylene (B8367) (CF2=CFCl), the formation of products such as carbonic chloride fluoride (B91410) (C(O)ClF) and carbonyl fluoride (C(O)F₂) has been predicted. nih.govresearchgate.net

A key intermediate in the degradation of many hydrochlorofluorocarbons and hydrofluorocarbons is trifluoroacetic acid (TFA), which is removed from the atmosphere through deposition. noaa.gov For this compound, the oxidation process is likely to yield phosgene (B1210022) (COCl₂) and C(O)FCl as primary carbonyl products. The C-C bond is expected to break, leading to the formation of these smaller molecules. The atmospheric degradation of fluorocarbon refrigerants has been extensively studied, and it is generally concluded that the contribution of their intermediate and final breakdown products to global warming is not significant. fluorocarbons.org

Kinetic Studies of Atmospheric Reactions

Kinetic studies are essential for determining the atmospheric lifetime of a compound. The rate of reaction with the hydroxyl radical is a key parameter in these assessments. While a specific experimentally determined or calculated rate constant for the reaction of OH with this compound is not available in the cited literature, data for similar compounds can provide an estimate.

For example, a calculated rate constant for the reaction of OH radicals with chlorotrifluoroethylene (CF2=CFCl) at 298 K is 9.87 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov This reaction exhibits a negative temperature dependence, meaning the rate constant increases as the temperature decreases. nih.gov

Studies on the reactions of various hydrochlorofluorocarbons (HCFCs) with OH radicals have been performed to assess their atmospheric lifetimes. For instance, rate constants for the reactions of OH with several chlorinated propanes have been measured over a range of temperatures. rsc.org These studies utilize techniques such as pulsed laser photolysis and laser-induced fluorescence to obtain absolute rate constants.

The table below presents kinetic data for the reaction of OH radicals with some related halogenated alkenes. It is important to note that these are not the target compound but provide context for its likely reactivity.

| Compound | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Chlorotrifluoroethylene (CF₂=CFCl) | 9.87 × 10⁻¹³ (calculated) | nih.gov |

The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where kOH is the rate constant for the reaction with OH and [OH] is the average atmospheric concentration of OH radicals (typically around 1 x 10⁶ molecules cm⁻³). Using the calculated rate constant for the related compound chlorotrifluoroethylene, a rough estimate of the atmospheric lifetime can be made, which would be on the order of days.

Advanced Analytical Research Methodologies for 1,2 Dichloro 1,2 Difluoroethene

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography)

Gas chromatography (GC) stands as a primary technique for the separation and analysis of volatile compounds like 1,2-dichloro-1,2-difluoroethene and its isomers. The technique is crucial for resolving complex mixtures and quantifying the individual components. A significant challenge in the analysis of this compound is the separation of its cis (Z) and trans (E) isomers, which often possess very similar physical properties, making distillation difficult.

Research has demonstrated the utility of GC in analyzing mixtures containing isomers of haloalkenes. For instance, in methods developed for analyzing impurities in fluorinated compounds, GC is the chosen method for separation before detection. google.com However, a notable challenge can be the commercial availability of pure reference standards for each isomer of this compound (sometimes referred to by its HCFC designation, 1122a). google.com In such cases, quantification and validation may be performed using a closely related and commercially available standard, such as 1,1-dichloro-2,2-difluoroethene. google.com

The selection of the GC column and temperature programming is critical for achieving baseline separation of the isomers. While specific column details for this compound are not extensively published, methods for the analogous 1,2-dichloroethene isomers often rely on high-resolution capillary columns. rsc.org For related volatile organic compounds (VOCs), initial GC oven temperatures may be set to sub-ambient temperatures (e.g., -20°C) to ensure the effective separation of highly volatile components. google.com

Table 1: GC Parameters for Analysis of Related Halogenated Compounds

| Parameter | Example Condition | Purpose |

|---|---|---|

| Initial Temperature | ≤ 40°C, potentially as low as -20°C google.com | To trap and resolve highly volatile compounds at the start of the analysis. |

| Detector | Mass Spectrometry (MS), Flame Ionization Detection (FID) publisso.de | Provides identification and quantification. MS is preferred for its specificity. |

| Quantification Standard | Use of a related, available standard when specific isomer standards are unavailable google.com | Enables quantification in the absence of ideal reference materials. |

Hyphenated Techniques (e.g., GC-MS for Product Identification)

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the unambiguous identification of this compound in various matrices. This method combines the superior separation capabilities of GC with the definitive identification power of MS.

After the components of a sample are separated on the GC column, they enter the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its positive identification by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nih.gov

GC-MS is particularly valuable for:

Confirming the identity of GC peaks, especially when separating the cis and trans isomers of this compound. nih.gov

Identifying unknown byproducts or impurities in a reaction mixture. google.com

Quantifying trace levels of the compound. By using techniques like selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few characteristic ion fragments, the sensitivity and selectivity of the analysis can be significantly enhanced. google.com

For example, a method for analyzing organic impurities in 1,1,1,2-tetrafluoroethane (B8821072) by GC-MS is capable of detecting isomers of 1,2-difluorochloroethene. google.com Similarly, GC-MS is the standard method for identifying and quantifying trace levels of other chlorinated hydrocarbons in biological and environmental samples, demonstrating the robustness of the technique. publisso.decdc.gov

Table 2: Mass Spectrometry Data for a Related Compound (trans-1,2-Dichloroethene)

| m/z (mass-to-charge ratio) | Relative Intensity | Ion Fragment |

|---|---|---|

| 61 | 100% | [C2H2Cl]+ |

| 96 | ~80% | [C2H2Cl2]+ (Molecular Ion) |

| 47 | ~20% | [C2HCl]+ |

| 26 | ~15% | [C2H2]+ |

Data sourced from a representative mass spectrum for trans-1,2-dichloroethene and illustrates the principle of fragmentation patterns used for identification. restek.com

Spectroscopic Monitoring of Chemical Reactions (e.g., FT-IR in Kinetic Studies)

Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical method for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the transient existence of intermediates. By using an in situ FT-IR probe inserted directly into a reaction vessel, spectra can be collected continuously as the reaction proceeds without the need for sampling. youtube.com

This technique is highly applicable to studying reactions involving this compound, such as its synthesis or subsequent conversion. For instance, in the dehydrochlorination of 1,1,2-trichloroethane—a reaction type related to the synthesis of unsaturated haloalkenes—in situ FT-IR combined with mass spectrometry has been used to great effect. nih.gov

The methodology involves:

Continuous Monitoring: The FT-IR spectrometer records the infrared spectrum of the reaction mixture at set intervals.

Species Identification: Specific functional groups and molecules absorb infrared radiation at characteristic frequencies. This allows for the identification and tracking of reactants, products, and intermediates over time. For example, the C=C double bond in an ethene derivative will have a distinct absorption peak.

Kinetic Analysis: By plotting the concentration of reactants and products (as determined by the intensity of their characteristic IR peaks) versus time, reaction rates and kinetic parameters can be calculated. youtube.comresearchgate.net

This approach allows researchers to understand the reaction pathway and optimize conditions such as temperature, pressure, and catalyst choice to maximize the yield of the desired product, like a specific isomer of this compound, while minimizing the formation of byproducts. nih.gov

Table 3: Application of In Situ FT-IR in a Catalytic Dehydrochlorination Study

| Analytical Aspect | Information Gained | Significance |

|---|---|---|

| Reactant Consumption | Rate of disappearance of the starting material (e.g., a trichloro-precursor). | Determination of reaction rate and catalyst activity. nih.gov |

| Product Formation | Rate of appearance of alkene products (e.g., dichloroethene isomers). nih.gov | Measurement of product selectivity and yield over time. |

| Intermediate Detection | Identification of transient species that appear and then are consumed. youtube.comnih.gov | Elucidation of the reaction mechanism and pathways. |

| Exhaust Gas Analysis | Coupled with MS, identifies and quantifies volatile products and byproducts. nih.gov | Provides a complete mass balance and understanding of side reactions. |

This table is based on the methodology used for studying the dehydrochlorination of 1,1,2-trichloroethane, which is directly applicable to similar reaction systems. nih.gov

Applications of 1,2 Dichloro 1,2 Difluoroethene As a Chemical Precursor and Monomer

Role in Fluoropolymer Synthesis

While not as commonly employed as other fluoroalkenes, 1,2-dichloro-1,2-difluoroethene can serve as a monomer in the synthesis of certain fluoropolymers. solubilityofthings.comrushim.ru The presence of both chlorine and fluorine atoms on the double bond influences its reactivity and the properties of the resulting polymers. The polymerization of this compound can lead to the formation of polymers with unique thermal and chemical resistance characteristics.

The inclusion of this compound into polymer chains can be achieved through copolymerization with other monomers, such as vinylidene fluoride (B91410) (VDF). acs.orgftorpolymer.ru This approach allows for the tailoring of polymer properties, such as crystallinity and solubility, to meet the demands of specific applications. kaust.edu.sa For instance, the incorporation of this compound can modify the dielectric properties of the resulting copolymer, making it suitable for use in electronic components.

Intermediate in the Production of Fine Fluorinated Chemicals

This compound is a key intermediate in the synthesis of a wide array of fine fluorinated chemicals. solubilityofthings.com Its reactivity allows for a variety of chemical transformations, leading to the production of more complex fluorinated molecules.

One notable application is its use in the production of fluorinated alcohols. researchgate.net For example, the radical telomerization of this compound with methanol (B129727) yields 2,3-dichloro-2,3-difluoropropanol. researchgate.net This reaction has been optimized to achieve high conversion rates, demonstrating the compound's utility in synthesizing valuable chemical intermediates. researchgate.net

Furthermore, this compound can be used to synthesize other fluorinated olefins. For instance, it can be converted to 1,2-difluoroethylene (B154328) through catalytic hydrogenolysis. beilstein-journals.orgbeilstein-journals.orgnih.govgoogle.com This process involves the removal of chlorine atoms, highlighting the versatility of this compound as a precursor to other important fluorinated monomers. beilstein-journals.orgbeilstein-journals.orgnih.gov

Utility in Hydrofluoroolefin (HFO) Derivatization

Hydrofluoroolefins (HFOs) are a class of refrigerants with low global warming potential. beilstein-journals.org this compound plays a role in the synthesis and derivatization of HFOs. As mentioned previously, it can be a precursor to 1,2-difluoroethylene (HFO-1132), a compound that has garnered interest as a potential refrigerant. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

The chemical structure of this compound allows for various addition reactions, which can be utilized to introduce different functional groups and create a diverse range of HFO derivatives. These derivatives can then be evaluated for their properties as refrigerants, blowing agents, or solvents.

Application in the Synthesis of Functional Copolymers (e.g., with Vinylidene Fluoride)

The copolymerization of this compound with other monomers, particularly vinylidene fluoride (VDF), is a significant area of its application. acs.orgftorpolymer.ru VDF-based copolymers are known for their excellent piezoelectric, pyroelectric, and ferroelectric properties, making them valuable in various electronic applications. kaust.edu.sa

By incorporating this compound into the polymer chain, the properties of the resulting copolymer can be precisely controlled. 20.210.105 For example, the presence of the dichlorodifluoroethylene units can influence the crystallinity and melting point of the copolymer. 20.210.105 This allows for the development of materials with tailored properties for specific applications, such as sensors, actuators, and energy harvesting devices.

The radical copolymerization of VDF with various fluoroalkenes, including those derived from this compound, has been extensively studied. researchgate.netnih.gov These studies have provided valuable insights into the reactivity ratios of the monomers and the microstructure of the resulting copolymers, facilitating the design of new functional materials. researchgate.net

Contribution to the Development of Specialty Fluorinated Materials

The versatility of this compound as a chemical intermediate and monomer contributes significantly to the development of a wide range of specialty fluorinated materials. solubilityofthings.com Its ability to participate in various chemical reactions allows for the synthesis of complex fluorinated molecules with unique properties.

These specialty materials find applications in diverse fields, including:

Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides. solubilityofthings.com

Pharmaceuticals: As a building block for the synthesis of fluorinated active pharmaceutical ingredients.

Advanced Polymers: For the creation of fluoropolymers and copolymers with tailored properties for demanding applications.

The ongoing research into the reactivity and applications of this compound continues to expand its role in the development of new and innovative fluorinated materials.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。